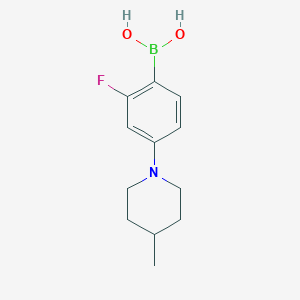
Benzothiazole, 6-methoxy-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 6-methoxy-2-phenyl-: is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methoxy group at the 6th position and a phenyl group at the 2nd position. Benzothiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 6-methoxy-2-phenylbenzothiazole, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves the use of high-throughput techniques and optimized reaction conditions to achieve high yields and purity. Methods such as continuous flow synthesis and automated synthesis platforms are commonly employed to scale up the production of these compounds .
化学反応の分析
Types of Reactions: Benzothiazole, 6-methoxy-2-phenyl-, undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
科学的研究の応用
Chemistry: Benzothiazole derivatives are used as building blocks in the synthesis of various organic compounds. They are also employed as ligands in coordination chemistry and as catalysts in organic reactions .
Biology: In biological research, benzothiazole derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They have been shown to inhibit the growth of various pathogens and cancer cell lines .
Medicine: Benzothiazole derivatives are investigated for their potential therapeutic applications. They are used in the development of new drugs for the treatment of diseases such as tuberculosis, cancer, and neurodegenerative disorders .
Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of polymers, dyes, and other materials. They are also employed as corrosion inhibitors and as components in the formulation of lubricants .
作用機序
The mechanism of action of benzothiazole, 6-methoxy-2-phenyl-, involves its interaction with specific molecular targets and pathways. For example, in cancer research, benzothiazole derivatives have been shown to inhibit the activity of enzymes involved in cell proliferation and survival, such as BCL-2 family proteins. These compounds can induce apoptosis (programmed cell death) in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins .
類似化合物との比較
2-Amino-6-methoxybenzothiazole: Used as a building block in the synthesis of various organic compounds.
6-Methoxy-2-methylbenzothiazole: Used as an inhibitor of aryl hydrocarbon hydroxylase and aminopyrine N-demethylase.
2-Phenylbenzothiazole: Known for its antimicrobial and anticancer properties.
Uniqueness: Benzothiazole, 6-methoxy-2-phenyl-, stands out due to its unique combination of a methoxy group at the 6th position and a phenyl group at the 2nd position. This specific structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
10205-69-3 |
|---|---|
分子式 |
C14H11NOS |
分子量 |
241.31 g/mol |
IUPAC名 |
6-methoxy-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NOS/c1-16-11-7-8-12-13(9-11)17-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChIキー |
RHWASMBUKSNCDV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)

![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)

![7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
